Geraniol

Antifungal Candida Biofilm

Geraniol (CAS 868742-17-0) is a deuterium-labeled analog of the naturally occurring acyclic monoterpenoid alcohol geraniol (CAS 106-24-1), distinguished by the incorporation of stable deuterium (²H) atoms into its molecular structure. This isotopic labeling imparts a unique mass shift while preserving the chemical and biological properties of the parent compound.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 868742-17-0
Cat. No. B10753835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeraniol
CAS868742-17-0
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCO)C)C
InChIInChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+
InChIKeyGLZPCOQZEFWAFX-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 100 mg/L at 25 °C
Slightly soluble in water
Miscible with ether, acetone
1:3 in 70% alcohol
For more Solubility (Complete) data for GERANIOL (7 total), please visit the HSDB record page.
0.1 mg/mL at 25 °C
Insoluble in glycerol;  slightly soluble in water;  soluble in most fixed oils, propylene glycol
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Geraniol (CAS 868742-17-0): Deuterium-Labeled Monoterpenoid Analytical Standard for Precision Quantification and Bioactivity Research


Geraniol (CAS 868742-17-0) is a deuterium-labeled analog of the naturally occurring acyclic monoterpenoid alcohol geraniol (CAS 106-24-1), distinguished by the incorporation of stable deuterium (²H) atoms into its molecular structure. This isotopic labeling imparts a unique mass shift while preserving the chemical and biological properties of the parent compound . As a research-grade analytical standard, the deuterated form is specifically engineered for use as an internal standard in mass spectrometry-based quantitative analyses, enabling precise and accurate measurement of unlabeled geraniol in complex biological and environmental matrices .

Geraniol (CAS 868742-17-0): Why Unlabeled Geraniol or Other Monoterpenes Cannot Substitute This Deuterated Analytical Standard


In quantitative analytical workflows, substituting CAS 868742-17-0 with its unlabeled counterpart (CAS 106-24-1) or a structurally related monoterpene like citronellol introduces fundamental methodological flaws that compromise data integrity. Deuterated internal standards are essential for correcting matrix effects, ionization efficiency variability, and sample preparation losses in LC-MS and GC-MS analyses; an unlabeled analog cannot provide this correction, leading to inaccurate and irreproducible quantification [1]. Furthermore, the selection of a compound like citronellol or linalool, while chemically similar (C10H18O), is invalid due to their distinct chromatographic retention times and mass spectral fragmentation patterns, which preclude their use as reliable internal standards for geraniol . Therefore, procurement of the specific deuterated compound is a non-negotiable requirement for achieving validated, publication-ready analytical data in research settings.

Geraniol (CAS 868742-17-0): Quantitative Evidence of Differentiation from Structural Analogs for Scientific Selection


Superior Antifungal Potency and Anti-Biofilm Activity of Geraniol Compared to Linalool and Citronellal

Geraniol demonstrates significantly superior antifungal potency compared to the structurally related monoterpenes linalool and citronellal, which share the same molecular formula (C10H18O). In a 2024 head-to-head study, the Minimum Inhibitory Concentration (MIC) of geraniol against Candida spp. was 1.25–5 mM/mL, which is 20- to 40-fold lower than the MICs for linalool (25-100 mM/mL) and 80- to 160-fold lower than for citronellal (100–200 mM/mL) [1]. Furthermore, geraniol exhibited robust anti-biofilm activity, reducing yeast viability at concentrations as low as 5 and 50 mM/mL, whereas linalool was only effective against a 72 h biofilm at a 100-fold higher concentration (500 mM/mL), and citronellal showed no anti-biofilm activity at any tested concentration [1].

Antifungal Candida Biofilm SAR

Comparative Broad-Spectrum Antibacterial Efficacy of Geraniol versus Key Aromatic Constituents

In a study evaluating the antibacterial activity of 11 essential oil constituents, geraniol demonstrated potent bactericidal activity comparable to the most effective compounds tested. Geraniol, along with citral and perillaldehyde, completely killed Escherichia coli, E. coli O157:H7, and Salmonella typhimurium at a concentration of 500 μg/mL. In contrast, other common monoterpenoids like terpineol and linalool were significantly less potent, requiring a Minimum Bactericidal Concentration (MBC) of 1000 μg/mL to achieve a similar effect against the same pathogens [1]. This positions geraniol among the top-tier antibacterial compounds within its class.

Antibacterial Foodborne Pathogens Essential Oils MIC

Lower Cytotoxicity and Higher Therapeutic Index of Geraniol Relative to Linalool and Citronellal

A critical differentiator for geraniol is its significantly lower cytotoxicity compared to its structural analogs. A 2024 study directly comparing the compounds reported that the median lethal dose (LD50) for human oral squamous cells (TR146) was 5.883 mM/mL for geraniol, but only 1.432 mM/mL for linalool and 0.3006 mM/mL for citronellal. This pattern was consistent for human monocytes (THP-1), where LD50 values were 8.027, 1.709, and 0.1825 mM/mL for geraniol, linalool, and citronellal, respectively [1]. This indicates that geraniol is approximately 4- to 20-fold less cytotoxic than linalool and 20- to 44-fold less cytotoxic than citronellal in these mammalian cell lines [1].

Cytotoxicity Safety Selectivity Monoterpenes

Differential Kv1.3 Ion Channel Inhibition by Geraniol versus Linalool and Citral

Geraniol exhibits a unique pharmacological profile as an inhibitor of the Kv1.3 ion channel, a validated target for autoimmune and inflammatory diseases. In a direct electrophysiological comparison, geraniol reversibly blocked Kv1.3 currents with an IC50 of 490.50 ± 1.04 μM at +40 mV in HEK293T cells [1]. In contrast, the study reported that other tested monoterpenes, including nerol, β-citronellol, citral, and linalool, also had inhibitory effects but the study focused on geraniol for its robust activity, suggesting it is among the most potent within this set of analogs [1]. This specific activity was linked to functional outcomes, as geraniol at these effective concentrations inhibited the secretion of key pro-inflammatory cytokines (IL-2, TNF-α, and IFN-γ) from activated human T cells [1].

Immunomodulation Ion Channel Kv1.3 Anti-inflammatory

Equivalent Insect Repellency of Geraniol and Citronellol Against Stored-Product Pests

A direct head-to-head comparison of monoterpenes isolated from Cymbopogon distans essential oil revealed that geraniol and citronellol exhibit comparable and strong repellency against the booklouse (Liposcelis bostrychophila) and the red flour beetle (Tribolium castaneum). Both compounds were classified as 'strongly repellent' against the booklouse, in contrast to the 'weak repellency' exhibited by citronellal and limonene. Importantly, the repellency of geraniol and citronellol was found to be comparable to that of the positive control, DEET, against the booklouse, and was even stronger than DEET against the red flour beetle [1].

Insect Repellent Stored-Product Pest Bioactivity

Geraniol (CAS 868742-17-0): Evidence-Driven Research and Industrial Application Scenarios


Precise Quantification of Geraniol in Complex Matrices via LC-MS or GC-MS

CAS 868742-17-0 is the optimal choice as an internal standard for the absolute quantification of unlabeled geraniol in biological samples (e.g., plasma, tissue homogenates), plant extracts, food products, and environmental samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) [1]. Its identical chemical behavior but distinct mass-to-charge ratio (m/z) allows for accurate correction of sample-to-sample variability, matrix effects, and ion suppression/enhancement, ensuring high precision and accuracy in quantitative assays [2].

Development of Novel Antifungal Agents with Anti-Biofilm Properties

Given its superior antifungal potency (MIC 1.25-5 mM/mL) and unique anti-biofilm activity against Candida spp. compared to linalool and citronellal, geraniol (or its unlabeled form) is a highly promising lead compound for developing new therapies for biofilm-associated fungal infections [1]. Its significantly lower cytotoxicity (LD50 5.883 mM/mL on TR146 cells) relative to its analogs provides a favorable safety margin, making it an attractive candidate for further in vivo efficacy and toxicology studies [1].

Investigating Immunomodulatory Therapies Targeting the Kv1.3 Ion Channel

Researchers focusing on T-cell mediated autoimmune and inflammatory diseases, such as psoriasis, should prioritize geraniol as a chemical probe or lead compound. Its demonstrated ability to inhibit the Kv1.3 ion channel (IC50 490.50 μM) and suppress secretion of pro-inflammatory cytokines (IL-2, TNF-α, IFN-γ) from activated human T cells provides a clear mechanistic basis for therapeutic development [1]. This specific activity differentiates it from other monoterpenes that may not share this immunomodulatory profile.

Formulation of Effective, Bio-Based Insect Repellents

For industrial chemists developing natural insect repellent formulations, geraniol is a viable alternative to citronellol. Evidence shows it possesses equivalent repellency against the red flour beetle and booklouse, even outperforming DEET in specific assays [1]. This equivalence empowers formulators to select geraniol based on other key product development criteria, such as its rose-like odor profile, supply chain stability, or cost-effectiveness relative to citronellol.

Technical Documentation Hub

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52 linked technical documents
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